Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate

Description

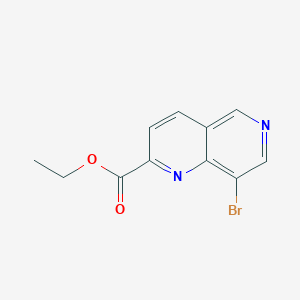

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (CAS: 197507-55-4) is a heterocyclic compound featuring a naphthyridine core substituted with a bromine atom at the 8-position and an ethyl carboxylate group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to the reactivity of its bromine substituent. For example, it reacts with boronic acids (e.g., 3-chlorophenylboronic acid) in the presence of Pd catalysts to form styrene derivatives or amides after hydrolysis . Its hydrolysis to 8-bromo-1,6-naphthyridine-2-carboxylic acid (38) under basic conditions (LiOH/H₂O/THF) further expands its utility in constructing macrocycles or amides via intramolecular reactions .

Properties

IUPAC Name |

ethyl 8-bromo-1,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPURXXDOLWZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=NC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1,6-Naphthyridine-2-carboxylic Acid

One common method involves the bromination of 1,6-naphthyridine-2-carboxylic acid. This reaction typically employs bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 8-position of the naphthyridine ring.

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvent: Acetic acid or dichloromethane

- Temperature: Room temperature to reflux

- Yield: Generally high when optimized properly

Synthesis via Pd-Catalyzed Coupling Reactions

Another effective method is through palladium-catalyzed coupling reactions, which can facilitate the formation of the naphthyridine structure from simpler precursors.

Example Reaction:

Starting from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, a three-step synthesis can be executed involving:

- Suzuki-Miyaura Coupling: For introducing aryl groups.

- Amidation Reaction: To form the desired carboxylate.

- Final Bromination: To achieve the ethyl 8-bromo derivative.

- Catalysts: Palladium(0) complexes

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Tetrahydrofuran or dimethylformamide

- Temperature: Varies depending on the specific step but typically around 80-100 °C

- Yield: Overall yields can be optimized to above 70% depending on reaction conditions.

Alternative Synthetic Routes

Recent studies have explored alternative synthetic routes that involve multi-step processes starting from commercially available precursors like 3-amino-4-bromopyridine.

- Formation of an intermediate through condensation reactions.

- Subsequent cyclization to form the naphthyridine core.

- Final functionalization to yield ethyl 8-bromo-1,6-naphthyridine-2-carboxylate.

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Condensation | 3-amino-4-bromopyridine + aldehyde | ~60% |

| 2 | Cyclization | Heat + solvent (e.g., ethanol) | ~50% |

| 3 | Functionalization | Bromination + esterification | ~70% |

Efficiency and Yield

The efficiency of each method varies significantly based on factors such as reagent availability, reaction conditions, and purification processes. The palladium-catalyzed methods tend to offer higher yields and greater versatility in functionalization compared to traditional bromination methods.

Purification Techniques

Post-synthesis purification is critical for achieving high-purity compounds:

- Column Chromatography: Commonly used for isolating products.

- Recrystallization: Effective for purifying solid compounds.

Chemical Reactions Analysis

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as arylboronic acids, to form monoarylated or diarylated naphthyridines.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: The compound is utilized in studies investigating the structure-activity relationships of naphthyridine derivatives.

Industrial Applications: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-1,6-naphthyridine-2-carboxylate is not fully elucidated. naphthyridine derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their biological effects . The bromine atom and the ester group may play roles in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Isomers: Positional Variations

Ethyl 8-Bromo-1,6-Naphthyridine-3-Carboxylate This positional isomer (CAS: 2089652-13-9) differs by the carboxylate group at the 3-position instead of the 2-position. While its molecular weight (281.11 g/mol) and formula (C₁₁H₉BrN₂O₂) are identical to the 2-carboxylate derivative, the altered substitution pattern may influence reactivity.

Methyl 8-Bromo-1,6-Naphthyridine-2-Carboxylate Hydrobromide

This methyl ester analog (predicted CCS: 146.1 Ų for [M+H]⁺) shares the 2-carboxylate position but substitutes ethyl with methyl. The smaller ester group may affect solubility and crystallinity, as evidenced by its distinct collision cross-section (CCS) values compared to ethyl derivatives .

Functional Group Variations

8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid The hydrolyzed form of the target compound (CAS: 197507-55-4) is directly used in amidation reactions. For example, coupling with 3-methoxyazetidine in the presence of HATU yields (8-bromo-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone .

8-Bromo-2-(Methylcarbamoyl)-1,6-Naphthyridine 6-Oxide This derivative introduces an N-oxide and methylcarbamoyl group. However, its synthetic utility is less documented compared to the parent compound .

Saturated and Complex Derivatives

(±)-cis-Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate

This fully saturated derivative features a decahydro-1,6-naphthyridine core with a sulfanylidene group. The saturated structure reduces aromaticity, impacting reactivity and applications in catalysis or drug design. Its synthesis and crystallographic data are well-documented, highlighting conformational stability .

Ethyl 2-Methyl-7-Oxo-5,6,7,8-Tetrahydro-1,6-Naphthyridine-8-Carboxylate

With a tetrahydro ring and oxo group (CAS: 791582-32-6), this compound exhibits reduced planarity and increased flexibility. Such derivatives are often explored as intermediates for bioactive molecules, though their synthetic pathways diverge significantly from brominated aromatic analogs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.